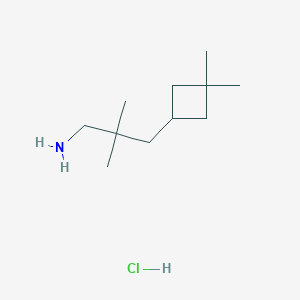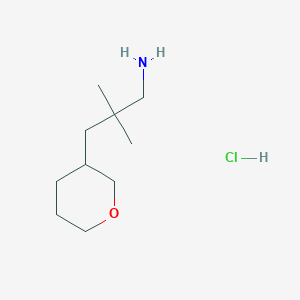![molecular formula C12H18N2O B1485398 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 2199526-26-4](/img/structure/B1485398.png)
1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol
説明
1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol, or 4-amino-1-methylcyclobutanol (AMCB), is an organic compound belonging to the class of cyclobutanol derivatives. It was first synthesized in 1960 by the reaction of 4-aminoacetophenone with cyclobutanol in the presence of an acid catalyst. Since then, AMCB has been used as a versatile building block for the synthesis of a wide range of compounds. It has also been studied for its potential applications in various scientific research fields, such as pharmacology, biochemistry, and materials science.
科学的研究の応用
1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol has been studied for its potential applications in various scientific research fields, such as pharmacology, biochemistry, and materials science. In pharmacology, 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol has been used as a building block for the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases and phosphodiesterases. In biochemistry, 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol has been used to synthesize a variety of fluorescent probes for imaging and tracking of biological molecules. In materials science, 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol has been used as a monomer for the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
作用機序
The mechanism of action of 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol is not well understood. However, it is believed to interact with a variety of biological molecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. It is also believed to affect the activity of a variety of proteins, including protein kinases and phosphodiesterases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol are not well understood. However, it has been shown to inhibit the activity of protein kinases and phosphodiesterases in vitro. It has also been shown to affect the activity of a variety of other proteins, including those involved in signal transduction, cell cycle regulation, and apoptosis.
実験室実験の利点と制限
The main advantage of 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol for lab experiments is its versatility. It can be used as a building block for the synthesis of a variety of compounds, and it can also be used as a monomer for the synthesis of polymers. Furthermore, it has been shown to interact with a variety of biological molecules, making it a useful tool for studying the mechanisms of action of these molecules.
The main limitation of 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol for lab experiments is its relatively low solubility in water. This can make it difficult to use in certain types of experiments, such as those involving enzymes or proteins that require an aqueous environment.
将来の方向性
The potential applications of 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol are vast, and there are many possible future directions for research. These include the development of new synthesis methods, the exploration of new biological targets, the development of new fluorescent probes, the exploration of new uses for polymers synthesized from 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol, and the exploration of new uses for 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol in drug development. Additionally, further research into the biochemical and physiological effects of 1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol could lead to a better understanding of its mechanism of action, which could lead to new therapeutic applications.
特性
IUPAC Name |
1-[[(4-aminophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-2-10(3-5-11)8-14-9-12(15)6-1-7-12/h2-5,14-15H,1,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMPKVKZYGPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)



![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
amine hydrochloride](/img/structure/B1485337.png)
